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Introduction
Cell division, or mitosis, is a fundamental biological process involving dramatic changes in cell

shape, driven by a tightly regulated interplay of intracellular forces. A key physical parameter

governing these morphological changes is membrane tension, the force acting on the plane of

the cell membrane. Dysregulation of membrane tension can lead to defects in cell division and

is implicated in various pathological conditions, including cancer. Flipper-TR is a fluorescent

membrane probe specifically designed to measure membrane tension in living cells. Its

fluorescence lifetime is sensitive to the lipid packing of the membrane, which in turn is

influenced by membrane tension. This application note provides a detailed guide for utilizing

Flipper-TR to quantitatively measure changes in membrane tension throughout the different

stages of cell division.

Flipper-TR is a mechanosensitive fluorescent probe that reports on the physical state of the

lipid bilayer.[1][2] In a relaxed membrane, the probe's two dithienothiophene moieties are in a

twisted conformation. As membrane tension increases, the lipid packing becomes more

ordered, forcing the Flipper-TR molecule into a more planar conformation.[2][3] This
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planarization leads to an increase in its fluorescence lifetime.[2] By employing Fluorescence

Lifetime Imaging Microscopy (FLIM), researchers can spatially and temporally map these

changes in membrane tension within living cells.[4]

Data Presentation
Quantitative analysis of Flipper-TR fluorescence lifetime provides a proxy for membrane

tension. The data is typically acquired using FLIM and analyzed by fitting the fluorescence

decay curves to a bi-exponential model. The longer lifetime component (τ1) is used to report on

membrane tension.[1]

Table 1: Representative Flipper-TR Fluorescence Lifetime Changes During Cell Division

Cell Cycle Stage Location
Average
Fluorescence
Lifetime (τ1, ns)

Qualitative Tension
Change

Interphase (Adherent) Plasma Membrane ~4.5 - 5.5 Baseline

Mitosis (General) Plasma Membrane

~4.15 - 5.15 (a

decrease of ~0.35 ns

compared to

interphase)

Overall Decrease

Prophase/Metaphase Cell Poles Higher Lifetime Increased Tension

Anaphase Cleavage Furrow Lower Lifetime Decreased Tension

Telophase/Cytokinesis Ingression Furrow Dynamic Changes
Spatiotemporal

Fluctuations

Note: The absolute lifetime values can vary depending on the cell type, instrumentation, and

specific experimental conditions. The data presented here is a representative summary based

on published findings. It has been observed that mitotic cells, in general, show a lower Flipper-

TR lifetime compared to adherent interphase cells, suggesting a more disordered membrane

state, which may be influenced by changes in lipid composition during mitosis.[1]
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Cell Culture and Synchronization
To study membrane tension at specific stages of cell division, it is essential to have a

synchronized population of cells. HeLa cells are a commonly used cell line for this purpose.

Materials:

HeLa cells

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum

(FBS) and 1% Penicillin-Streptomycin

Phosphate-Buffered Saline (PBS)

Thymidine

Nocodazole

Glass-bottom imaging dishes

Protocol: Double Thymidine Block for Synchronization at G1/S Boundary

Seed HeLa cells in glass-bottom imaging dishes at a density that will allow them to reach 30-

40% confluency.

Allow cells to adhere and grow for 24 hours.

Add thymidine to the culture medium to a final concentration of 2 mM. Incubate for 16-18

hours. This arrests the cells at the G1/S boundary.

Release the cells from the block by washing twice with warm PBS and adding fresh, pre-

warmed culture medium.

Incubate for 9-10 hours.

Add thymidine again to a final concentration of 2 mM and incubate for another 15-16 hours.

This constitutes the second block.
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To collect cells progressing through G2 and M phase, release the cells from the second

thymidine block by washing twice with warm PBS and adding fresh, pre-warmed culture

medium. Cells will proceed through the cell cycle in a synchronized manner.

Protocol: Nocodazole Block for Synchronization in Mitosis

Following release from a single or double thymidine block (after the 9-10 hour release

period), add nocodazole to the culture medium to a final concentration of 100 ng/mL.

Incubate for 10-12 hours. This will arrest a significant population of cells in prometaphase.

To observe progression through mitosis, gently wash out the nocodazole with warm PBS and

replace it with fresh, pre-warmed culture medium. Imaging can commence immediately.

Flipper-TR Staining
Materials:

Flipper-TR probe (from a commercial supplier like Spirochrome)

Anhydrous Dimethyl Sulfoxide (DMSO)

Cell culture medium

Protocol:

Prepare a 1 mM stock solution of Flipper-TR in anhydrous DMSO. Store at -20°C.

On the day of the experiment, dilute the Flipper-TR stock solution in pre-warmed cell culture

medium to a final working concentration of 1 µM.

Remove the culture medium from the synchronized cells and add the Flipper-TR staining

solution.

Incubate the cells for 15-30 minutes at 37°C and 5% CO2.

After incubation, the cells can be imaged directly in the staining solution, as Flipper-TR is

only fluorescent in the membrane environment.[5] Alternatively, for long-term imaging, the
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staining solution can be replaced with fresh, pre-warmed medium.

FLIM Imaging and Data Analysis
Instrumentation:

A confocal or multiphoton microscope equipped with a FLIM system (e.g., Time-Correlated

Single Photon Counting - TCSPC).

A pulsed laser with an excitation wavelength of ~488 nm.

An emission filter centered around 600 nm (e.g., 600/50 nm bandpass).

An objective suitable for live-cell imaging (e.g., 60x or 100x oil immersion).

Environmental chamber to maintain cells at 37°C and 5% CO2 during imaging.

Imaging Protocol:

Place the imaging dish with stained, synchronized cells on the microscope stage within the

environmental chamber.

Locate the cells of interest that are entering or progressing through mitosis.

Set the excitation laser power to a minimum to avoid phototoxicity.

Acquire FLIM data over time to capture the different stages of cell division. Ensure sufficient

photon counts are collected for accurate lifetime fitting.

Simultaneously acquire brightfield or DIC images to correlate the fluorescence lifetime data

with the morphological changes of the dividing cell.

Data Analysis:

The acquired FLIM data will be in the form of a photon arrival time histogram for each pixel.

Use appropriate software (e.g., SymPhoTime, PicoQuant; LAS X, Leica) to fit the decay

curves.
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Fit the data to a bi-exponential decay model to extract the two lifetime components, τ1 and

τ2, and their respective amplitudes.

The longer lifetime component, τ1, is the parameter that correlates with membrane tension.

Generate fluorescence lifetime maps where the color of each pixel represents the calculated

τ1 value. This will provide a visual representation of the spatial distribution of membrane

tension.

For quantitative analysis, define regions of interest (ROIs) at different cellular locations (e.g.,

cell poles, cleavage furrow) and at different time points corresponding to the stages of

mitosis.

Calculate the average τ1 value within these ROIs to obtain quantitative measurements of

membrane tension changes.
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Caption: Flipper-TR mechanism for sensing membrane tension.

Experimental Workflow
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1. Cell Culture
(e.g., HeLa cells)

2. Cell Synchronization
(e.g., Double Thymidine Block)

3. Flipper-TR Staining
(1 µM, 15-30 min)

4. Live-Cell FLIM Imaging
(488 nm excitation, 600/50 nm emission)

5. Data Analysis
(Bi-exponential fitting, τ1 analysis)

6. Quantification of
Membrane Tension Changes
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Caption: Experimental workflow for measuring membrane tension during cell division.

Conclusion
Flipper-TR, in conjunction with FLIM, provides a powerful tool for the quantitative analysis of

membrane tension dynamics in living cells. The protocols outlined in this application note offer

a robust framework for investigating the role of membrane tension during the complex process

of cell division. These measurements can provide valuable insights for basic research in cell

biology and may have significant implications for understanding diseases characterized by

aberrant cell proliferation and for the development of novel therapeutic strategies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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